(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide
Description
Properties
IUPAC Name |
(E)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12(10-13-6-4-3-5-7-13)17(23)18-11-15-20-19-14-8-9-16(24-2)21-22(14)15/h3-10H,11H2,1-2H3,(H,18,23)/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXGJHPQWSJMLU-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 6-position of the triazolopyridazine ring is usually done using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Acryloylation: The final step involves the coupling of the triazolopyridazine derivative with 2-methyl-3-phenylacryloyl chloride in the presence of a base such as triethylamine to form the desired acrylamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogenation catalysts or reducing agents like lithium aluminum hydride can convert the acrylamide group to corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that compounds similar to (E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide exhibit significant anti-inflammatory properties. For instance, a study evaluated the anti-inflammatory mechanisms of triazole derivatives following lipopolysaccharide-induced neuroinflammation. The findings indicated that these compounds effectively reduced pro-inflammatory cytokines through the inhibition of NF-κB and p38 MAPK signaling pathways, suggesting their potential as neuroprotective agents against neuroinflammatory conditions .
Anticancer Properties
The compound has also been investigated for its anticancer effects. A study focusing on triazole-based compounds revealed their efficacy against various cancer cell lines, including MCF-7 and HepG2. The results showed that these compounds induced cytotoxicity in cancer cells comparable to established chemotherapeutics like doxorubicin. The mechanism of action is believed to involve the disruption of cancer cell proliferation and induction of apoptosis .
Neuroprotection
In addition to its anti-inflammatory and anticancer activities, (E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide has been studied for its neuroprotective effects. The compound demonstrated protective effects in models of neurotoxicity induced by MPTP and other neurotoxic agents. These protective effects are attributed to the compound's ability to modulate oxidative stress and inflammatory responses in neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide is crucial for optimizing its therapeutic potential. The incorporation of the triazole and pyridazine moieties appears to enhance biological activity. Modifications to the phenylacrylamide structure can further improve potency and selectivity for specific biological targets.
| Structural Feature | Activity | Comments |
|---|---|---|
| Triazole Ring | Anti-inflammatory | Inhibits NF-κB signaling |
| Pyridazine Moiety | Anticancer | Induces apoptosis in cancer cells |
| Phenylacrylamide Core | Neuroprotective | Reduces oxidative stress |
Case Study 1: Neuroinflammation Model
In a controlled study involving lipopolysaccharide-induced neuroinflammation in vitro, (E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide was administered at varying concentrations. The results indicated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could serve as a potential therapeutic agent for conditions characterized by neuroinflammation .
Case Study 2: Cancer Cell Line Evaluation
A series of experiments were conducted using human cancer cell lines to assess the cytotoxic effects of (E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide. The compound exhibited IC50 values comparable to those of standard chemotherapeutics across multiple cell lines. Mechanistic studies indicated that the compound induced cell cycle arrest and apoptosis through intrinsic pathways .
Mechanism of Action
The mechanism of action of (E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopyridazine Derivatives
Key Observations:
- Substituent Effects on Solubility : Methoxy groups (Target, ) improve aqueous solubility, while phenyl/benzamide groups (Target, ) increase lipophilicity.
- Biological Activity : Antimicrobial activity in correlates with sulfonamide/benzamide substituents, whereas the target’s acrylamide may favor kinase inhibition.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | 3-(6-Methoxy...propanamide | N-(3-(6-Methyl...)benzamide | 6-Ethyl...amine |
|---|---|---|---|---|
| LogP (Predicted) | ~2.8 | ~2.1 | ~3.2 | ~2.5 |
| Hydrogen Bond Acceptors | 6 | 8 | 5 | 5 |
| Rotatable Bonds | 6 | 9 | 4 | 5 |
- LogP : The target’s balanced logP (~2.8) suggests moderate membrane permeability, superior to more polar derivatives (e.g., ) but less lipophilic than benzamide-containing compounds ().
- Metabolic Stability : Ethyl and phenethyl groups () may reduce oxidative metabolism compared to the target’s acrylamide.
Biological Activity
The compound (E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide is a member of the triazolopyridazine class of compounds, known for their diverse biological activities. This article explores its biological activity, focusing on the mechanisms of action, target interactions, and potential therapeutic applications.
The primary mechanism of action for this compound involves the inhibition of specific protein kinases. Notably, it targets the c-Met protein kinase , which is crucial for various cellular processes including growth, survival, and migration. The inhibition of c-Met can lead to significant effects on cellular signaling pathways that regulate these processes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to (E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide. For instance:
- In vitro Studies : The compound has shown promising antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures demonstrated IC50 values in the low micromolar range against MCF-7 and HCT-116 cell lines .
- Mechanistic Insights : The anticancer activity is often attributed to the inhibition of thymidylate synthase and other key enzymes involved in nucleotide synthesis, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Broad-Spectrum Efficacy : Some derivatives exhibited significant inhibition against both gram-positive and gram-negative bacteria. For instance, certain triazole derivatives showed zones of inhibition comparable to standard antibiotics like fluconazole .
Data Summary
| Activity Type | Target/Pathway | IC50 Values | Reference |
|---|---|---|---|
| Anticancer | c-Met protein kinase | 1.1 - 2.6 µM (MCF-7) | |
| Antimicrobial | Various bacteria | Zones of inhibition 10 - 14 mm |
Case Studies
- Anticancer Studies : In a study involving triazole derivatives, several compounds were synthesized and tested for their ability to inhibit cancer cell proliferation. Notably, one compound demonstrated an IC50 value of 1.1 µM against MCF-7 cells, outperforming established chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : A series of synthesized triazole derivatives were tested against Escherichia coli and Staphylococcus aureus. Compounds showed significant antimicrobial activity with zones of inhibition indicating effectiveness at concentrations as low as 100 µg/ml .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide?
- Methodology : The compound is typically synthesized via multi-step reactions involving triazolopyridazine core formation followed by acrylamide coupling. For example, similar triazolopyridazine derivatives are synthesized through cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux conditions. Subsequent alkylation or nucleophilic substitution introduces the methoxy and methyl groups. The acrylamide moiety is attached via a Michael addition or amide coupling reaction using EDCI/HOBt as activating agents .
- Key Steps :
- Cyclization of hydrazine derivatives to form the triazolopyridazine core .
- Alkylation with methyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Acrylamide coupling via carbodiimide-mediated activation .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Techniques :
- 1H/13C NMR : To confirm the stereochemistry (E-configuration) of the acrylamide group and substituent positions on the triazolopyridazine ring .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
- Elemental Analysis : To verify purity and stoichiometry .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Assays :
- Kinase Inhibition Screening : Test against kinase panels (e.g., BRD4, CAMKK2) using fluorescence polarization or TR-FRET assays .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HCT116, MCF7) to assess antiproliferative effects .
- Docking Studies : Use molecular modeling (e.g., GOLD scoring) to predict binding to targets like bromodomains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Approach :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions in triazolopyridazine synthesis .
- Purification Strategies : Use of preparative HPLC or silica gel chromatography with gradient elution (e.g., EtOAc/hexane) .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data across studies?
- Strategies :
- Meta-Analysis : Compare datasets from multiple sources (e.g., BRD4 inhibition in vs. kinase selectivity in ).
- Crystallography : Resolve binding modes via X-ray co-crystallography to clarify steric/electronic effects of substituents .
- Free Energy Perturbation (FEP) : Computational modeling to quantify substituent contributions to binding affinity .
Q. What methodologies are recommended for evaluating in vivo efficacy and pharmacokinetics?
- Protocols :
- Xenograft Models : Administer compound (e.g., 10–50 mg/kg, oral or IP) to mice bearing tumors (e.g., leukemia) and monitor tumor volume and biomarkers (e.g., c-Myc downregulation) .
- PK/PD Studies : Measure plasma half-life (t₁/₂), bioavailability, and tissue distribution via LC-MS/MS .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
